[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine
Overview
Description
[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine: is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further connected to a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of trifluoroethoxy and methanamine groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid: This compound shares the trifluoroethoxy group and pyridine ring but differs in the presence of a boronic acid group instead of a methanamine group.
[6-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine: Similar to the target compound but with the trifluoroethoxy group attached at a different position on the pyridine ring.
Uniqueness: The uniqueness of [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine lies in its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKKEZOYDREICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250054-65-9 | |
Record name | [6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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